molecular formula C20H19NO3 B2766914 (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 887347-14-0

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2766914
CAS No.: 887347-14-0
M. Wt: 321.376
InChI Key: BTGKMTZRSGJPNQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as selective aryl hydrocarbon receptor modulators (SAhRMs) and has been shown to have a range of biological effects.

Scientific Research Applications

Synthesis Approaches

Several studies focus on novel synthesis methods for chromene derivatives, which are structurally related to "(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide". For example, a metal- and solvent-free approach facilitated the one-pot synthesis of 3-Se/S-4H-chromen-4-ones, showcasing an environmentally friendly protocol (Rafique et al., 2017). Similarly, research on the synthesis of Naphthopyran, Pyrazole, Pyridine, and Thienobenzochromene derivatives from versatile starting materials has been reported, which contributes to the diversity of chromene-based compounds (Badawy et al., 2008).

Catalysis and Chemical Transformations

Innovative catalytic systems have been developed for the efficient synthesis of Warfarin and its analogues via Michael addition, using polystyrene-supported catalysts (Alonzi et al., 2014). These studies highlight the potential for creating pharmacologically relevant chromene derivatives using catalytic methods.

Biological Activities and Applications

The cytotoxic activity of novel chromene derivatives has been evaluated, revealing promising results against various cancer cell lines. This indicates the therapeutic potential of chromene compounds in oncology (El Gaafary et al., 2021). Moreover, research into the reactions of carbamoylated amino enones with chromones for preparing 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones offers insights into new chemical entities with possible biological significance (Obydennov et al., 2019).

Structural and Molecular Studies

Several studies have been dedicated to the structural investigation of chromene derivatives, which could inform the design of new molecules with enhanced properties. For instance, research on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs provides valuable data on molecular conformations and interactions (Reis et al., 2013).

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKMTZRSGJPNQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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